4-((Chloromethyl)sulfonyl)-2-methyl-1,4-oxazepane
Description
4-((Chloromethyl)sulfonyl)-2-methyl-1,4-oxazepane is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring. The molecule is substituted at position 4 with a sulfonyl group bearing a chloromethyl moiety and at position 2 with a methyl group.
Properties
Molecular Formula |
C7H14ClNO3S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-2-methyl-1,4-oxazepane |
InChI |
InChI=1S/C7H14ClNO3S/c1-7-5-9(3-2-4-12-7)13(10,11)6-8/h7H,2-6H2,1H3 |
InChI Key |
CECPRPNDTBSBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCCO1)S(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)-2-methyl-1,4-oxazepane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-1,4-oxazepane with chloromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((Chloromethyl)sulfonyl)-2-methyl-1,4-oxazepane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Sulfone derivatives are the major products.
Reduction: Sulfides are formed as the primary products.
Scientific Research Applications
4-((Chloromethyl)sulfonyl)-2-methyl-1,4-oxazepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-((Chloromethyl)sulfonyl)-2-methyl-1,4-oxazepane involves its interaction with specific molecular targets. The chloromethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
This compound (CAS# 1802150-08-8) shares the 1,4-oxazepane core but differs in substituents. Key distinctions include:
- Substituents : The benzyl and benzyloxymethyl groups at positions 4 and 2 (vs. sulfonyl-chloromethyl and methyl in the target compound).
- Molecular Weight : 311.42 g/mol (vs. estimated ~235.7 g/mol for the target), reflecting the bulkier aromatic substituents.
- Reactivity : The benzyl groups enhance lipophilicity and reduce electrophilicity compared to the sulfonyl-chloromethyl group, which is prone to nucleophilic substitution or hydrolysis.
- Applications : Benzyl-substituted oxazepanes are often explored for CNS-targeting drug candidates, whereas the sulfonyl-chloromethyl group in the target compound may favor covalent inhibitor design .
Comparison with Urea Derivatives (e.g., Compounds 8a–8c)
The urea derivatives in (e.g., 8a: C16H14ClFN3OS) feature chloromethyl-thiazolyl-phenyl scaffolds. Key contrasts include:
- Core Structure : Thiazole and urea moieties (vs. oxazepane and sulfonyl groups).
- Yield and Synthesis : The urea derivatives (yields 50–58%) suggest moderate synthetic efficiency for chloromethyl-containing intermediates, a trend that may extend to the target compound .
Comparison with Coumarin-Triazole Derivatives
Compounds like methyl 4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-oxo-2H-chromene-3-carboxylate () differ fundamentally:
- Heterocyclic Systems : Coumarin and triazole cores (vs. oxazepane).
- Functional Groups : Esters and chlorophenyl groups (vs. sulfonyl and chloromethyl).
- Reactivity : The ester groups in coumarins undergo hydrolysis, while the sulfonyl-chloromethyl group in the target compound may exhibit greater electrophilic versatility .
Comparison with Methylclonazepam
Methylclonazepam (C16H12ClN3O3) is a benzodiazepine derivative with a nitro and chlorophenyl substituent. Although structurally distinct, comparisons highlight:
- Ring Systems: Benzodiazepinone (vs. oxazepane) confers different conformational rigidity.
- Bioactivity : Benzodiazepines target GABA receptors, whereas the sulfonyl-chloromethyl group in the target compound may enable covalent modulation of cysteine-containing enzymes .
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